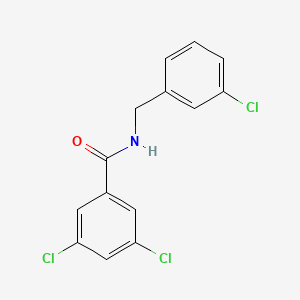

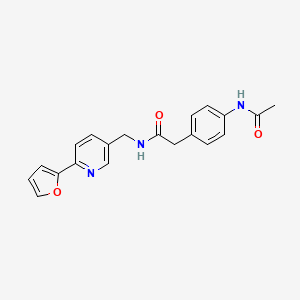

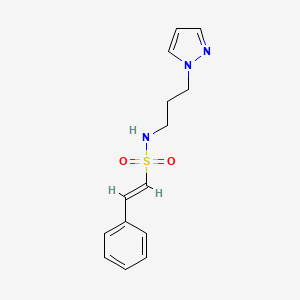

![molecular formula C14H14N4O2 B2983010 N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-26-8](/img/structure/B2983010.png)

N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques

Pyridopyrimidines Syntheses : Gelling and Wibberley (1969) explored the synthesis of various pyridopyrimidines, including derivatives similar to the compound . Their work detailed the preparation of pyrido-oxazines from 3-aminopyridine-4-carboxylic acids and subsequent transformations into pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides (Gelling & Wibberley, 1969).

Efficient One-Pot Synthesis : Shaabani et al. (2009) reported a simple and efficient one-pot method for synthesizing 1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This approach involves a four-component condensation reaction, offering an effective way to create similar compounds (Shaabani et al., 2009).

Chemical Properties and Applications

Retro Diels-Alder Method : Stájer et al. (2006) described a retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones. This technique could be relevant for creating derivatives of the compound (Stájer et al., 2006).

Trifluoromethylated Analogues Synthesis : Sukach et al. (2015) focused on synthesizing trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, which includes reactions with pyrimidin-2(1H)-ones, showing the versatility in chemical modifications of related compounds (Sukach et al., 2015).

Asymmetric Hetero-Diels-Alder Reactions : Elliott et al. (1998) studied novel chiral dihydropyrimidines, indicating the potential of asymmetric synthesis involving pyrimidine derivatives. This research highlights the compound's utility in synthesizing chiral molecules (Elliott et al., 1998).

Biological and Pharmaceutical Research

Antifungal Activity : Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidines and evaluated their antifungal activities, demonstrating the potential pharmaceutical applications of compounds structurally related to the queried compound (Hanafy, 2011).

Acetylcholinesterase Enzyme Inhibitor Activity : Elumalai et al. (2014) reported on pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines showing acetylcholinesterase enzyme inhibitor activity. This indicates potential therapeutic applications in conditions like Alzheimer's disease (Elumalai et al., 2014).

Mécanisme D'action

Orientations Futures

Pyrimidines and their derivatives are a rich area of study in medicinal chemistry due to their presence in many biologically important molecules. Future research may focus on developing new synthetic methods, studying their biological activity, and designing new drugs based on pyrimidine scaffolds .

Propriétés

IUPAC Name |

N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-8-4-5-11-16-12-9(14(20)18(11)7-8)6-10(17(12)3)13(19)15-2/h4-7H,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKPBNACNIHGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

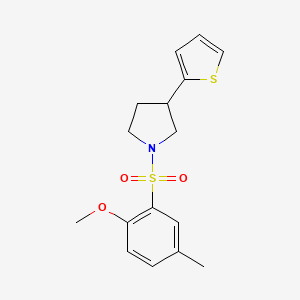

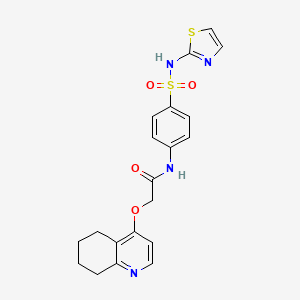

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

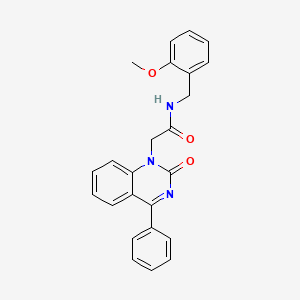

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

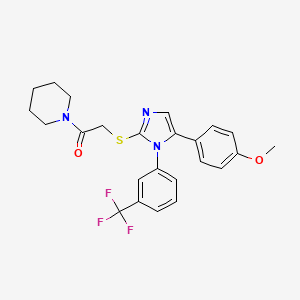

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)

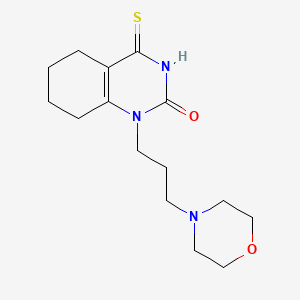

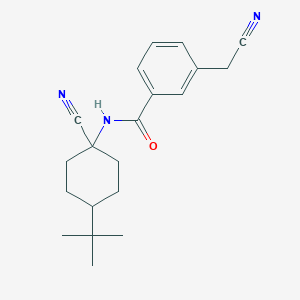

![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)